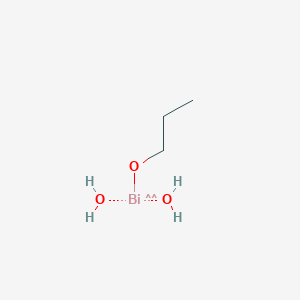

Dihydroxypropyl bismuthate

Description

Historical Context and Evolution of Organobismuth and Bismuthate Chemistry

The journey of organobismuth chemistry began in 1850 with the synthesis of the first organobismuth compound, triethylbismuth, by Löwig and Schweizer. wikipedia.org However, it was the advent of Grignard and organolithium reagents that significantly propelled the field forward, allowing for more systematic synthesis and study of these compounds. wikipedia.org Early research also touched upon the use of organobismuth compounds in organic synthesis, with a notable example being the oxidation of alcohols by triphenylbismuth (B1683265) dihydroxide, reported by Frederick Challenger in 1934. wikipedia.org

Bismuthate chemistry, involving bismuth in its +5 oxidation state, has also seen considerable evolution. Compounds like sodium bismuthate (NaBiO3) are recognized as powerful oxidizing agents. wikipedia.org The study of bismuthates has expanded to include complex oxides and coordination compounds, with research delving into their structures and potential applications in materials science and catalysis. acs.org Over the past few decades, there has been a growing appreciation for the exceptional properties of various bismuth compounds, leading to the discovery of new classes with uncommon structures and chemical behaviors. acs.org

Academic Significance of Bismuth-Containing Compounds in Modern Research Paradigms

The academic significance of bismuth-containing compounds in the 21st century is multifaceted, spanning medicine, catalysis, and materials science. magtech.com.cn Bismuth's relatively low price and toxicity have made it an attractive element for developing new technologies and therapeutic agents. magtech.com.cn

In the realm of medicine, bismuth compounds have been used for over two centuries, notably in the treatment of gastrointestinal disorders. oup.comnih.gov Their antimicrobial properties are of significant interest, particularly in combating Helicobacter pylori and in the development of new treatments to overcome antibiotic resistance. nih.govrsc.org

In catalysis, triarylbismuth compounds are used in various polymerization processes for alkenes and alkynes. wikipedia.org They also play a role in facilitating carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions when used with a suitable metal co-catalyst. wikipedia.org More recently, bismuth-based materials are being explored for their potential in the electrochemical reduction of CO2. nih.gov

The field of materials science has also seen significant contributions from bismuth compounds. Bismuth strontium calcium copper oxide (BSCCO) is a well-known family of superconducting materials. wikipedia.org Bismuth telluride is a semiconductor with thermoelectric properties, while bismuth germanate is utilized as a scintillator in detectors for X-rays and gamma rays. wikipedia.org

Scope and Research Objectives for Dihydroxypropyl Bismuthate Investigation

Despite the broad and active research landscape for bismuth compounds, "Dihydroxypropyl bismuthate" appears to be a compound with limited contemporary scientific literature. A search of modern chemical databases reveals a molecular formula of C3H7BiO, but a conspicuous absence of detailed research findings. uni.lu A notable, yet dated, reference is a Master's thesis from 1941 at the State University of Iowa, which suggests the compound was synthesized and studied in that era. researchgate.net The lack of subsequent research indicates that Dihydroxypropyl bismuthate has not been a major focus of academic or industrial investigation in recent decades.

The primary research objective, therefore, would be to first establish a modern, verifiable synthesis and characterization of Dihydroxypropyl bismuthate. This would involve:

Replication and modernization of historical synthesis: Attempting to reproduce the synthesis of Dihydroxypropyl bismuthate, potentially based on the methods described in the 1941 thesis, and optimizing the procedure using modern techniques.

Comprehensive structural and physicochemical characterization: Utilizing contemporary analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to definitively determine its structure and properties.

Once a solid foundation of its basic chemical identity is established, further research could explore its potential applications in areas where other bismuth compounds have shown promise. This could include preliminary screening for antimicrobial or catalytic activity. The investigation of Dihydroxypropyl bismuthate presents an opportunity to bridge a historical gap in the chemical literature and to assess whether this seemingly overlooked compound holds any potential in the context of modern chemical research.

Below is a data table summarizing the basic information available for Dihydroxypropyl bismuthate and a few other relevant bismuth compounds for comparison.

| Compound Name | Molecular Formula | Key Area of Interest |

| Dihydroxypropyl bismuthate | C3H7BiO | Historical interest, limited data uni.lu |

| Triethylbismuth | C6H15Bi | First organobismuth compound synthesized wikipedia.org |

| Triphenylbismuth | C18H15Bi | Reagent in organic synthesis wikipedia.org |

| Sodium Bismuthate | NaBiO3 | Strong oxidizing agent wikipedia.org |

| Bismuth Subsalicylate | C7H5BiO4 | Medicinal (gastrointestinal) oup.com |

Properties

CAS No. |

17086-20-3 |

|---|---|

Molecular Formula |

Cl3H15N5Ru |

Molecular Weight |

304.1 g/mol |

InChI |

InChI=1S/C3H7O.Bi.2H2O/c1-2-3-4;;;/h2-3H2,1H3;;2*1H2/q-1;+1;; |

InChI Key |

KNVUGMFEMTXKBA-UHFFFAOYSA-N |

SMILES |

CCCO[Bi].O.O |

Canonical SMILES |

CCCO[Bi].O.O |

Synonyms |

Propoxybismuth dihydoxide |

Origin of Product |

United States |

Synthetic Methodologies for Dihydroxypropyl Bismuthate and Its Analogues

Precursor Chemistry and Ligand Design Principles

The foundation of synthesizing dihydroxypropyl bismuthate lies in the strategic selection of its constituent components: the diol-functionalized ligand and the bismuth precursor. The nature of these starting materials dictates the reaction pathways and the ultimate structure and properties of the final compound.

The ligand in dihydroxypropyl bismuthate is derived from glycerol (B35011) (1,2,3-propanetriol), a simple and readily available polyol. In the context of forming the bismuthate, the glycerol molecule acts as a diol, with two of its hydroxyl groups coordinating to the bismuth atom. The design and synthesis of more complex diol-functionalized ligands for bismuth compounds often aim to introduce specific functionalities or to control the coordination geometry.

While glycerol itself does not require prior synthesis, the principles of creating diol-containing ligands are relevant for producing analogues. These strategies can include:

Protection-deprotection strategies: To achieve selective coordination, some hydroxyl groups on a polyol can be protected, allowing the desired diol functionality to react with the metal center. The protecting groups are subsequently removed.

Functional group interconversion: A classic example is the dihydroxylation of an alkene. For instance, a molecule containing a styrenyl group can undergo Sharpless dihydroxylation to introduce a 1,2-diol functionality, which can then be made available for coordination to a metal. dntb.gov.ua This "post-transmetallation modification" allows for the creation of complex diol ligands on a pre-formed organobismuth compound. dntb.gov.ua

Use of chiral pool precursors: Naturally occurring chiral molecules like tartrates can be used as starting materials to synthesize chiral diol ligands, which can impart specific stereochemical properties to the resulting bismuth complex.

For dihydroxypropyl bismuthate, the direct use of glycerol as the ligand source is the most straightforward approach. The reaction typically involves the deprotonation of the hydroxyl groups to form a glycerolate that can coordinate to the bismuth ion.

The choice of the bismuth precursor is critical and influences the reaction conditions and the nature of the final product. Bismuth(III) is the most stable and common oxidation state used in the synthesis of such coordination complexes. archive.org However, for the synthesis of dihydroxypropyl bismuthate, a bismuth(V) precursor, sodium bismuthate (NaBiO₃), has been utilized. peerj.com

Key considerations for bismuth precursor selection include:

Oxidation State: While Bi(III) is common, the synthesis of dihydroxypropyl bismuthate has been reported to start from Bi(V) in the form of sodium bismuthate. peerj.com The reaction then proceeds as an esterification. peerj.com

Solubility: The poor solubility of many common bismuth salts (e.g., bismuth oxide, Bi₂O₃) can be a challenge. nih.gov Highly soluble precursors like bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) are often used in solvothermal and other solution-based syntheses. researchgate.netresearchgate.net In some cases, the use of a co-solvent or a complexing agent like glycerol itself can enhance the solubility of the bismuth precursor. researchgate.net

Ancillary Ligands: The anions present in the bismuth precursor (e.g., nitrate, chloride) can sometimes be incorporated into the final product or influence its structure. For instance, in the synthesis of bismuth coordination polymers, the nitrate ion can sometimes be found in the final structure. mdpi.com

Reactivity: Bismuth(III) is a borderline Lewis acid, readily forming complexes with oxygen-donor ligands like carboxylates and alkoxides. google.com The reaction of bismuth nitrate with glycerol in water has been studied, leading to the formation of various citrate-complexed bismuth hydroxides when citrate (B86180) is present. researchgate.net The reactivity of organobismuth compounds, such as triphenylbismuth (B1683265), has also been explored for generating bismuth carboxylates through acidolysis. wordpress.com

For the preparation of dihydroxypropyl bismuthate, both inorganic salts like sodium bismuthate and bismuth subnitrate have been documented as effective precursors. peerj.comgoogle.com

Strategies for Diol-Functionalized Ligand Synthesis

Direct Synthesis Approaches for Dihydroxypropyl Bismuthate

Several synthetic methodologies can be employed to prepare dihydroxypropyl bismuthate and its analogues. These methods range from traditional solution-phase reactions to more modern energy-input techniques.

Solvothermal and hydrothermal syntheses are powerful techniques for preparing crystalline coordination polymers and metal-organic frameworks (MOFs). researchgate.net These methods involve heating the reactants in a sealed vessel in the presence of a solvent at temperatures above its boiling point. The increased pressure and temperature can facilitate the dissolution of precursors and promote the crystallization of the product.

While a specific solvothermal synthesis for dihydroxypropyl bismuthate is not detailed in recent literature, the general principles are applicable. A typical solvothermal synthesis of a bismuth-based coordination polymer would involve:

Reactants: A bismuth salt (e.g., Bi(NO₃)₃·5H₂O) and the diol-containing ligand (glycerol). researchgate.net

Solvent: Often a high-boiling point solvent like dimethylformamide (DMF) or methanol (B129727) is used. researchgate.netresearchgate.net

Temperature and Time: Reaction temperatures can range from 120°C to 150°C, with reaction times varying from a few hours to several days. researchgate.netgoogle.com

The choice of solvent can significantly influence the final product structure. researchgate.net For instance, the solvothermal reaction of Bi(NO₃)₃·5H₂O with a flexible carboxylate ligand in methanol led to a novel coordination polymer. researchgate.net It is conceivable that a similar approach using glycerol as the ligand could yield crystalline dihydroxypropyl bismuthate.

Table 1: Representative Solvothermal Synthesis Parameters for Bismuth Coordination Polymers

| Bismuth Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O | 1,3,5-tris[4-(carboxyphenyl)oxamethyl]-2,4,6-trimethylbenzene | Methanol | 120 | 1 | Bi(TBTC) | researchgate.net |

| BiI₃ | phen-thio | Acetonitrile | 150 | 120 | [Bi₂I₆(phen-thio)₂] | google.com |

| Bismuth Nitrate | Gallic Acid | Methanol | Not Specified | 2-5 | Bismuth Gallate MOF/Coordination Polymer | researchgate.net |

Mechanochemical synthesis, which involves grinding solid reactants together, is an environmentally friendly and efficient method for preparing coordination complexes. mdpi.comarchive.org This technique often proceeds at room temperature without the need for bulk solvents, leading to high yields and pure products in a short amount of time. mdpi.com

Mechanochemistry has been successfully applied to the synthesis of various bismuth compounds, including active pharmaceutical ingredients like bismuth gallate and bismuth citrate. researchgate.net The synthesis of bismuth salicylate (B1505791) complexes has also been achieved through this method. archive.org

A potential mechanochemical route to dihydroxypropyl bismuthate could involve the grinding of a solid bismuth precursor, such as bismuth oxide (Bi₂O₃) or bismuth nitrate, with glycerol. A small amount of a liquid, in a technique known as liquid-assisted grinding (LAG), might be necessary to facilitate the reaction. archive.org

Table 2: Examples of Mechanochemical Synthesis of Bismuth Complexes

| Bismuth Precursor | Ligand/Co-reactant | Method | Time | Product | Reference |

|---|---|---|---|---|---|

| Bi₂O₃ | Salicylic Acid | Ball Milling | Not Specified | Bismuth Subsalicylate | epo.org |

| Bi(NO₃)₃·5H₂O | Pyridine-2,5-dicarboxylic acid | Grinding with NaOH solution | 15 min | [Bi(pydc)(NO₃)₂(H₂O)₂]·H₂O | mdpi.com |

| BiCl₃ | K[A'] (A' = [Me₃SiCH₂CHCH₂SiMe₃]) | Ball Milling | Not Specified | Bi[A']₃ | archive.org |

Sonochemical and microwave-assisted methods utilize ultrasound and microwave radiation, respectively, to accelerate chemical reactions. These techniques can lead to shorter reaction times, improved yields, and unique product morphologies.

Microwave-Assisted Synthesis: A notable synthesis of "bismuth glycerolate," which is chemically analogous to dihydroxypropyl bismuthate, has been reported using microwave radiation. google.comresearchgate.net The method involves subjecting a suspension of a bismuth compound, such as bismuth subnitrate, in glycerol to microwave energy. google.com This process is significantly faster than conventional heating methods. google.com

Reactants: 1-2g of bismuth subnitrate in 20 ml of glycerol. google.comresearchgate.net

Conditions: The suspension is subjected to microwave energy for a short duration (e.g., 3 minutes on a medium setting). google.comresearchgate.net

Product: A greyish-white crystalline powder of bismuth glycerolate is formed. google.comresearchgate.net

Microwave-assisted synthesis has also been employed for preparing other bismuth-containing materials, such as bismuth oxide and 1,4-dihydropyridines using a bismuth nitrate catalyst, highlighting the versatility of this technique. google.comrsc.orgmdpi.com

Sonochemical Synthesis: Sonochemical methods use the energy from acoustic cavitation to induce chemical reactions. This has been used to synthesize various nanostructured bismuth compounds, such as bismuth oxide nanoparticles and bismuth sulfide (B99878) nanorods. google.comresearchgate.net The synthesis of a nanostructured Bi(III) supramolecular compound using a sonochemical method has also been reported, which could then be calcined to produce bismuth oxide nanorods. A plausible sonochemical approach for dihydroxypropyl bismuthate would involve the sonication of a mixture of a bismuth precursor and glycerol in a suitable solvent.

Table 3: Parameters for Non-Conventional Synthesis of Bismuth Compounds

| Method | Bismuth Precursor | Co-reactant/Ligand | Solvent/Medium | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Microwave-Assisted | Bismuth Subnitrate | Glycerol | Glycerol | 3 min, medium power | Bismuth Glycerolate | google.comresearchgate.net |

| Microwave-Assisted | Bismuth Nitrate Pentahydrate | Various aldehydes, etc. | Solvent-free | 1-3 min | 1,4-Dihydropyridines | mdpi.com |

| Sonochemical | Bismuth Nitrate | Sodium Thiosulfate | Water | Not Specified | Bismuth Sulfide Nanorods | |

| Sonochemical | Bi(III) salt | 4,4'-bipyridine | Not Specified | Not Specified | Nanostructured Bi(III) supramolecular compound |

Mechanochemical Synthesis Protocols

Derivatization and Functionalization Strategies

The derivatization and functionalization of dihydroxypropyl bismuthate units can be approached through several strategies common in organobismuth and coordination chemistry. These strategies aim to modify the properties of the initial bismuth complex, leading to new materials with tailored structures and functionalities.

Ligand Modification and Substitution Reactions

Ligand modification and substitution represent a primary route for derivatizing bismuth alkoxides. The alkoxide ligands in dihydroxypropyl bismuthate can potentially be exchanged with other functional groups. This can be achieved by reacting the bismuth alkoxide with a compound containing a more favorable ligand, such as another alcohol, a carboxylic acid, or a thiol.

For instance, the reaction of a bismuth alkoxide with a carboxylic acid can lead to the formation of a bismuth carboxylate, a class of compounds known for their catalytic activity. rsc.org Similarly, the introduction of thiol-containing ligands can enhance the biological activity of bismuth compounds. asm.org The choice of the incoming ligand and the reaction conditions can significantly influence the structure and properties of the resulting derivative.

Formation of Polymeric and Supramolecular Architectures involving Dihydroxypropyl Bismuthate Units

Bismuth alkoxides have a propensity to form oligomeric and polymeric structures, often featuring Bi-O-Bi bridges. rsc.orgresearchgate.netfibopt.ru This tendency can be exploited to construct polymeric and supramolecular architectures incorporating dihydroxypropyl bismuthate units. The diol nature of the ligand, with its multiple hydroxyl groups, provides ideal functionalities for bridging multiple bismuth centers, leading to the formation of coordination polymers.

The self-assembly of these units can be influenced by factors such as the solvent, temperature, and the presence of other coordinating species. The resulting polymeric structures can exhibit diverse topologies, from simple linear chains to more complex three-dimensional networks. These architectures can be of interest for applications in materials science, for example, as precursors for mixed-metal oxides. academie-sciences.fr

Co-crystallization and Host-Guest Chemistry

Co-crystallization involves the crystallization of two or more components in a single crystalline solid in a defined stoichiometric ratio. This technique can be used to incorporate dihydroxypropyl bismuthate units into a larger, multi-component assembly. The selection of a suitable co-former, which can interact with the bismuth complex through non-covalent interactions such as hydrogen bonding or pnictogen bonding, is crucial for successful co-crystal formation. rsc.org

Host-guest chemistry offers another avenue for the functionalization of bismuth compounds. Macrocyclic and cage-like structures can be designed to encapsulate smaller molecules or ions. europa.eu While specific examples involving dihydroxypropyl bismuthate are not available, the general principles of host-guest chemistry in bismuth compounds suggest that it could be possible to design systems where a dihydroxypropyl bismuthate unit is part of a larger host structure capable of binding guest species. wiley.com

Green Chemistry Principles in Dihydroxypropyl Bismuthate Synthesis

The application of green chemistry principles to the synthesis of dihydroxypropyl bismuthate is highly relevant, given the increasing focus on environmentally benign chemical processes. Bismuth itself is often considered a "green element" due to the low toxicity of many of its compounds compared to other heavy metals. iwu.eduiwu.eduacs.org

Several key principles of green chemistry can be applied to the synthesis of dihydroxypropyl bismuthate:

Use of Less Hazardous Chemical Syntheses: Utilizing non-toxic and readily available starting materials is a cornerstone of green chemistry. Bismuth(III) nitrate and bismuth(III) oxide, for instance, have relatively low toxicity. iwu.edu The use of glycerol, a non-toxic and biodegradable polyol often derived from renewable resources, as a reactant also aligns with this principle.

Safer Solvents and Auxiliaries: The ideal green synthesis would be performed under solvent-free conditions. researchgate.net The reaction of a bismuth salt directly with a liquid diol like glycerol could potentially be carried out without the need for an additional solvent. When a solvent is necessary, water is an attractive option due to its non-toxicity and availability. iwu.edu Some bismuth salts, like bismuth(III) nitrate, are soluble in glycerol, which can act as both a reactant and a solvent. laboratoriumdiscounter.nl

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. Bismuth compounds themselves are often used as catalysts in various organic reactions, highlighting their potential for efficient chemical transformations. acs.orgresearchgate.net In the synthesis of dihydroxypropyl bismuthate, if a catalyst is required, a reusable or heterogeneous catalyst would be a green choice.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. A direct addition reaction between a bismuth precursor and a diol would have a high atom economy.

An overview of the application of green chemistry principles to the hypothetical synthesis of dihydroxypropyl bismuthate is provided in Table 2.

Table 2: Green Chemistry Approaches in Dihydroxypropyl Bismuthate Synthesis

| Green Chemistry Principle | Application in Dihydroxypropyl Bismuthate Synthesis | Reference(s) |

|---|---|---|

| Use of Less Hazardous Reagents | Employing low-toxicity bismuth salts (e.g., Bi(NO₃)₃, Bi₂O₃) and glycerol. | iwu.edu |

| Safer Solvents | Conducting the reaction in water or under solvent-free conditions. | iwu.eduresearchgate.net |

| Catalysis | Utilizing catalytic methods to improve efficiency and reduce waste. | acs.orgresearchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of Dihydroxypropyl Bismuthate

Single-Crystal X-ray Diffraction Studies

A definitive analysis of the three-dimensional atomic arrangement of Dihydroxypropyl bismuthate would require single-crystal X-ray diffraction data. To date, no such studies have been published in peer-reviewed scientific literature. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, contains no entry for Dihydroxypropyl bismuthate.

Analysis of Intermolecular Interactions and Crystal Packing

The nature of intermolecular forces, such as hydrogen bonding involving the dihydroxypropyl ligand's hydroxyl groups and potential secondary Bi···O interactions, dictates the crystal packing. A detailed analysis of these interactions is contingent on the availability of a solved crystal structure, which is currently lacking for this compound.

Investigation of Lone Pair Stereochemistry on Bismuth(III)

The 6s² lone pair of electrons on bismuth(III) can be stereochemically active, influencing the coordination geometry and leading to distorted structures, or it can be stereochemically inert, resulting in more regular geometries. The investigation of the lone pair's role in the structure of Dihydroxypropyl bismuthate would require experimental data from X-ray diffraction, which is unavailable.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the local environments of atoms in solid materials. However, no ssNMR studies specifically on Dihydroxypropyl bismuthate have been reported.

Application of 209Bi SSNMR for Bismuth Environment Analysis

The 209Bi nucleus is a quadrupolar nucleus, which makes its study by ssNMR challenging, often resulting in very broad signals. Despite these challenges, 209Bi ssNMR can provide valuable information about the local symmetry and electronic environment of the bismuth atom. There are no published 209Bi ssNMR spectra or associated parameters, such as the quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ), for Dihydroxypropyl bismuthate.

1H, 13C, and Two-Dimensional NMR Techniques for Organic Ligand Characterization

While solution-state 1H and 13C NMR are routine for characterizing organic molecules, solid-state NMR provides information about the conformation of the ligand in the solid material. There are no published 1H or 13C solid-state NMR spectra for Dihydroxypropyl bismuthate. Such data would be essential to confirm the structure and conformation of the dihydroxypropyl ligand as it is bound to the bismuth center in the solid state.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of dihydroxypropyl bismuthate. These techniques measure the vibrational modes of a molecule, which are specific to the types of chemical bonds present and their geometric arrangement, offering a unique molecular "fingerprint".

The vibrational spectrum of dihydroxypropyl bismuthate is characterized by contributions from the organic dihydroxypropyl ligand and the bismuth-oxygen (B8504807) (Bi-O) bonds. The assignment of these modes is based on established frequency ranges for similar functional groups and bismuth-containing compounds.

Bismuth-Oxygen (Bi-O) Vibrations: The most critical vibrations for confirming the formation of the bismuthate are the Bi-O stretching and bending modes. In various bismuth oxides and organobismuth complexes, strong absorption bands corresponding to Bi-O stretching vibrations typically appear in the far-infrared region, generally between 400 and 700 cm⁻¹. researchgate.net For instance, studies on bismuth(III) oxides show intense peaks around this region, which are characteristic of Bi-O-Bi bridges and terminal Bi-O bonds. researchgate.netnasa.gov Raman spectroscopy is also highly effective for detecting these bonds, with Bi-O stretching frequencies appearing in a similar range. rsc.org

Ligand Vibrations: The dihydroxypropyl ligand gives rise to several characteristic bands:

O-H Stretching: The hydroxyl (-OH) groups produce a strong, broad band in the high-frequency region of the IR spectrum, typically between 3200 and 3600 cm⁻¹, indicative of hydrogen bonding. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations from the propyl backbone are expected in the 2850-3000 cm⁻¹ range.

C-O Stretching: The stretching vibrations of the C-O bonds of the primary and secondary alcohols in the ligand are anticipated to appear in the 1000-1200 cm⁻¹ region.

Bending and Other Modes: Various bending (scissoring, wagging, twisting) vibrations for C-H and O-H groups populate the fingerprint region below 1500 cm⁻¹.

The table below summarizes the expected vibrational modes and their approximate wavenumbers for dihydroxypropyl bismuthate, compiled from data on analogous compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | R-OH | 3200 - 3600 (Broad) | IR |

| C-H Stretch (asymmetric/symmetric) | -CH₂, -CH₃ | 2850 - 3000 | IR, Raman |

| C-O Stretch (Alcohol) | C-OH | 1000 - 1200 | IR |

| Bi-O Stretch | Bi-O-C | 400 - 700 | IR, Raman researchgate.net |

| Bi-O-Bi Bridge Stretch | Bi-O-Bi | 400 - 600 | IR, Raman researchgate.net |

| O-H Bend | R-OH | 1300 - 1450 | IR |

| C-H Bend | -CH₂, -CH₃ | 1350 - 1470 | IR |

Subtle shifts in the vibrational frequencies within the fingerprint region (roughly 400-1500 cm⁻¹) can provide detailed information about the conformation of the dihydroxypropyl ligand upon coordination to the bismuth center. The formation of the Bi-O bond can induce changes in the bond angles and lengths of the adjacent C-O and C-C bonds, which are reflected in the IR and Raman spectra.

Furthermore, if the compound forms polymeric structures or different crystalline polymorphs, new vibrational modes may appear due to intermolecular interactions or changes in crystal lattice symmetry. For example, the presence of distinct Bi-O stretching bands could indicate non-equivalent bismuth environments within a polymeric chain. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed conformational model of the molecule can be developed.

Assignment of Characteristic Vibrational Modes for Bismuth-Ligand Bonds

Advanced Electron Microscopy Techniques

Advanced electron microscopy techniques are indispensable for visualizing the morphology and ultrastructure of dihydroxypropyl bismuthate, particularly when it is synthesized as a micro- or nanocrystalline powder.

HRTEM provides atomic-scale resolution, enabling the direct visualization of the crystalline lattice of a material. For dihydroxypropyl bismuthate, HRTEM analysis is crucial for:

Assessing Crystallinity: Determining whether the synthesized material is amorphous, polycrystalline, or consists of single crystals.

Visualizing Lattice Fringes: Measuring the spacing between crystal planes, which can be matched with data from X-ray diffraction (XRD) to confirm the crystal structure. Studies on other bismuth-based materials, such as bismuth oxides and subsalicylate, have successfully used HRTEM to reveal layered structures and identify defects. ias.ac.inspectroscopyonline.com

Identifying Defects: Observing structural imperfections such as stacking faults, dislocations, or grain boundaries that can influence the material's properties.

Analyzing Nanoparticles: If the material is in nanoparticulate form, HRTEM can determine the precise size, shape, and surface structure of individual particles.

Particle Size and Distribution: Measuring the size of particles or agglomerates and determining the uniformity of the sample.

Surface Morphology: Revealing the shape (e.g., spherical, rod-like, plate-like) and surface texture of the particles. nih.govresearchgate.net

Aggregation State: Observing how individual particles cluster together to form larger secondary structures.

Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS), which provides elemental analysis of the sample, confirming the presence and distribution of bismuth, oxygen, and carbon.

The table below outlines the primary applications of these electron microscopy techniques in the analysis of dihydroxypropyl bismuthate.

| Technique | Primary Information Obtained | Spatial Resolution |

| SEM | Particle size, shape, surface topography, aggregation state, elemental composition (with EDS) | ~ 1 - 20 nm |

| HRTEM | Crystallinity, lattice structure, interplanar spacing, atomic-level defects, nanoparticle morphology | < 0.1 nm (sub-Ångström) |

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For dihydroxypropyl bismuthate, XAS measurements at the Bi L₃-edge are used to probe the environment around the bismuth center. slu.senih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the bismuth atom. The position of the absorption edge for dihydroxypropyl bismuthate would be compared to that of reference compounds (e.g., Bi metal, Bi₂O₃) to confirm the +3 oxidation state of bismuth, which is typical for such compounds. nih.gov The shape and features of the XANES spectrum provide qualitative information about the symmetry of the bismuth coordination sphere.

EXAFS Analysis: The EXAFS region contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the local atomic environment, including:

Bond Distances: Precise determination of the distances between the central bismuth atom and its nearest neighbors (primarily oxygen atoms from the dihydroxypropyl ligand). For bismuth(III) complexes with oxygen-donating ligands, Bi-O bond lengths typically fall in the range of 2.1 to 2.4 Å. slu.seresearchgate.net

Coordination Number (CN): The number of nearest-neighbor atoms surrounding the bismuth center.

Atomic Species of Neighbors: Identifying the type of neighboring atoms (e.g., O, C).

EXAFS analysis of bismuth complexes with organic ligands has been used to identify Bi-O and longer-range Bi-C interactions, providing a complete picture of the first coordination shell. slu.se For dihydroxypropyl bismuthate, this would allow for the precise measurement of the Bi-O bond lengths formed with the alkoxide groups of the ligand.

The following table presents typical structural parameters that can be obtained from EXAFS analysis of a bismuth(III) center coordinated by oxygen atoms, based on published data for related compounds.

| Interaction | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Bi - O | 3 - 6 | 2.10 - 2.40 | 0.005 - 0.015 |

| Bi - Bi | 0 - 2 | 3.70 - 4.20 | 0.010 - 0.020 |

Note: The Debye-Waller factor represents the degree of thermal and static disorder in bond distances. Bi-Bi interactions would only be present in dimeric or polymeric structures.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the electronic structure of a specific element within a compound. By tuning synchrotron radiation to the absorption edge of a core electron of bismuth (e.g., the Bi L₃-edge), NEXAFS spectroscopy provides detailed information about the oxidation state and the local coordination geometry of the bismuth atom in dihydroxypropyl bismuthate.

In the case of dihydroxypropyl bismuthate, the bismuth center is expected to be in the +3 oxidation state (Bi³⁺), which is common for bismuth in organometallic and coordination complexes. nih.govacs.org The Bi L₃-edge NEXAFS spectrum arises from the excitation of a 2p₃/₂ core electron to unoccupied electronic states, primarily those of 6d and 6s character. hzdr.deresearchgate.net The precise energy and shape of the absorption edge and post-edge features are highly sensitive to the effective charge on the bismuth atom and the symmetry of its immediate coordination environment. hzdr.deresearchgate.net

For a compound like dihydroxypropyl bismuthate, where bismuth is coordinated to oxygen atoms from the dihydroxypropyl ligands, the NEXAFS spectrum would exhibit features characteristic of Bi-O bonding. The presence of the stereochemically active 6s² lone pair on the Bi³⁺ ion often leads to a distorted or "hemidirected" coordination geometry, which influences the splitting and intensity of features in the NEXAFS spectrum. rsc.orgnih.govrsc.org Analysis of the spectral shape, when compared to reference compounds with known structures, allows for the determination of the local geometry (e.g., distorted octahedral or pyramidal) around the bismuth center.

Illustrative NEXAFS Data for a Representative Bi(III) Organic Complex:

The following table presents plausible peak assignments in a hypothetical Bi L₃-edge NEXAFS spectrum for dihydroxypropyl bismuthate, based on data from related Bi(III) compounds.

| Feature | Approximate Energy (eV) above Edge | Assignment | Inferred Electronic Information |

| Main Edge | 0 | 2p₃/₂ → 6d (continuum) | Confirms the presence of Bi; edge position is characteristic of the Bi³⁺ oxidation state. |

| Post-edge Shoulder | ~5-10 | 2p₃/₂ → Unoccupied 6d states | Shape and intensity are sensitive to the local coordination symmetry (e.g., distorted geometry due to the lone pair). |

| Broad Features | >15 | Multiple scattering resonances | Provides information on the arrangement of atoms beyond the first coordination shell. |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

Following the NEXAFS region, the Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative information about the local atomic structure around the absorbing bismuth atom. The oscillations in the absorption coefficient at energies well above the absorption edge are caused by the backscattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations can determine the type, number, and distance of these neighboring atoms with high precision.

For dihydroxypropyl bismuthate, EXAFS analysis at the Bi L₃-edge would be crucial for determining the precise bond lengths and coordination numbers. The primary backscatterers would be the oxygen atoms from the hydroxyl groups of the dihydroxypropyl ligands. It is also possible to detect scattering from the carbon atoms of the propyl chains.

In studies of bismuth(III) complexed with organic ligands containing oxygen, two distinct Bi-O bond distances are often observed: a set of shorter, stronger bonds and a set of longer, weaker bonds. researchgate.netacs.org This asymmetry is a direct consequence of the steric and electronic effects of the ligands and the influence of the 6s² lone pair. rsc.orgnih.gov EXAFS can also reveal correlations with more distant atoms, such as carbon atoms in the ligand backbone (Bi···C) or even neighboring bismuth atoms (Bi···Bi) if the compound forms dimeric or polymeric structures. acs.org

Illustrative EXAFS Fitting Results for a Representative Bi(III) Organic Complex:

The table below summarizes hypothetical quantitative results from an EXAFS analysis of dihydroxypropyl bismuthate, based on typical values found for bismuth carboxylate and other oxygen-coordinated complexes. rsc.orgacs.orgslu.se

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Bi-O (1st shell) | 3 | 2.14 | 0.007 |

| Bi-O (1st shell) | 3 | 2.75 | 0.012 |

| Bi-C (2nd shell) | 3 | 3.10 | 0.015 |

| Bi-Bi (intermolecular) | 1 | 3.95 | 0.018 |

Note: The Debye-Waller factor (σ²) represents the mean-square disorder in the interatomic distance, arising from both static and thermal effects.

This detailed structural information, obtained by combining NEXAFS and EXAFS, is essential for building a complete picture of the molecular architecture of dihydroxypropyl bismuthate, which in turn governs its chemical properties and potential applications.

Reactivity Studies and Mechanistic Investigations of Dihydroxypropyl Bismuthate

Lewis Acidity and Catalytic Behavior of Bismuth Centers

Bismuth(III) compounds are recognized for their Lewis acidic character, which underpins much of their catalytic activity. The large ionic radius and electropositive nature of the Bi(III) ion allow it to accept electron density from a variety of Lewis bases. This property is fundamental to its role in catalyzing numerous organic transformations. The specific nature of the ligands attached to the bismuth center, in this case, the dihydroxypropyl groups, plays a crucial role in modulating this acidity and, consequently, the catalytic performance.

Investigations into Organic Transformation Catalysis (e.g., C-C bond formation, oxidation reactions)

The catalytic utility of bismuth compounds extends to a range of important organic reactions, including the formation of carbon-carbon bonds and various oxidation processes. While data directly employing dihydroxypropyl bismuthate is not available, the performance of other bismuth(III) catalysts, especially those with oxygen-containing ligands, provides significant insight into its potential catalytic applications.

Bismuth-catalyzed oxidation of alcohols to aldehydes and ketones is a well-documented transformation. Various bismuth salts and oxides have been shown to be effective catalysts under different conditions. For instance, bismuth(III) bromide has been used to catalyze the oxidation of a wide array of alcohols with aqueous hydrogen peroxide, achieving good to excellent yields in short reaction times. organic-chemistry.org Similarly, bismuth(III) oxide can catalyze the oxidation of alcohols using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org A notable system involves the use of BiBr3 with nitric acid for the aerobic oxidation of alcohols. nii.ac.jp The dihydroxypropyl ligands, being oxygen donors, would likely influence the solubility and Lewis acidity of the bismuth center, potentially impacting catalyst efficiency and substrate scope in similar oxidation reactions.

The table below summarizes the catalytic performance of various bismuth compounds in alcohol oxidation, providing a comparative basis for the expected reactivity of a dihydroxypropyl bismuthate system.

Table 1: Catalytic Activity of Bismuth Compounds in Alcohol Oxidation Reactions This table is interactive. Click on the headers to sort the data.

| Catalyst | Oxidant | Substrate | Product | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| BiBr₃ (10 mol%) | 30% H₂O₂ | 1-Phenylethanol | Acetophenone | 70 | 10 min | 96 | organic-chemistry.org |

| BiBr₃ (10 mol%) | 30% H₂O₂ | Benzyl alcohol | Benzaldehyde | 70 | 30 min | 91 | organic-chemistry.org |

| BiBr₃ (10 mol%) | 30% H₂O₂ | Cyclohexanol | Cyclohexanone | 70 | 20 min | 92 | organic-chemistry.org |

| Bi₂O₃ (10 mol%) | 70% t-BuOOH | Benzyl alcohol | Benzoic Acid | Reflux | 1.5 h | 92 | organic-chemistry.org |

| Bi₂O₃ (10 mol%) | 70% t-BuOOH | 1-Phenylethanol | Acetophenone | Reflux | 0.5 h | 95 | organic-chemistry.org |

| Bi(NO₃)₃·5H₂O (10 mol%) / Keto-ABNO (5 mol%) | Air | 1-Phenylethanol | Acetophenone | 65 | 2 h | 94 | researchgate.net |

In the realm of C-C bond formation, bismuth compounds, often acting as Lewis acids, can catalyze reactions such as Friedel-Crafts alkylations and Mannich reactions. rsc.orgubbcluj.ro For example, bismuth triflate (Bi(OTf)₃) is a highly effective catalyst for the Friedel-Crafts reaction of electron-rich aromatic compounds with 3-alkyl-3-hydroxy-2-oxindoles. rsc.org The catalytic activity in these reactions is directly related to the Lewis acidity of the bismuth center, which would be modulated by the electronic properties of the dihydroxypropyl ligands.

Role of Dihydroxypropyl Ligands in Modulating Bismuth Reactivity

The dihydroxypropyl ligands are expected to significantly influence the reactivity of the bismuth center. As alkoxide-type ligands, they are strong sigma-donors, which would increase the electron density on the bismuth atom compared to bismuth halides. This might temper its Lewis acidity. However, the presence of two hydroxyl groups per ligand introduces the possibility of chelation, where the ligand can bind to the bismuth center through more than one oxygen atom. This chelation effect can enhance the stability of the complex.

Furthermore, the hydroxyl groups can participate in hydrogen bonding, affecting the solubility of the complex in protic solvents and influencing its interaction with substrates and reagents. acs.org In catalytic reactions, the dihydroxypropyl ligand could act as a proton shuttle or participate directly in the reaction mechanism. For instance, in the ROP of lactide, it is proposed that a bismuth alkoxide is formed in situ, which then acts as the active species. nih.gov A similar role could be envisaged for dihydroxypropyl bismuthate. The presence of these functionalized ligands can also confer hydrolytic stability, a significant advantage over simple bismuth carboxylates which are prone to hydrolysis and precipitation of bismuth oxide. acs.org

Redox Chemistry of Bismuth in Dihydroxypropyl Bismuthate Systems

Bismuth is known to exist in several oxidation states, most commonly +3 and +5, but also the lower states of +2 and +1 have been stabilized in specific ligand environments. acs.orgacs.org The ability of bismuth to cycle between these oxidation states is the foundation of its application in redox catalysis. acs.org

Electron Transfer Processes and Oxidation State Changes

Catalytic cycles involving Bi(III)/Bi(V), Bi(I)/Bi(III), and even Bi(II)/Bi(III) redox couples have been developed. acs.orgrsc.org

Bi(III)/Bi(V) Cycle: This is the most common redox cycle in bismuth catalysis. It typically involves the oxidation of a Bi(III) precursor to a Bi(V) species by a stoichiometric oxidant. This high-valent species then participates in the desired transformation (e.g., oxidation of a substrate or reductive elimination to form a new bond), regenerating the Bi(III) catalyst. acs.org The oxidative cleavage of 1,2-diols, a reaction structurally relevant to the dihydroxypropyl ligand, has been shown to proceed via a Bi(III)/Bi(V) cycle. acs.orgnih.gov

Bi(I)/Bi(III) Cycle: More recently, catalytic cycles involving low-valent bismuth have been explored. Bi(I) complexes, stabilized by appropriate ligands, can undergo oxidative addition to form Bi(III) intermediates, which then reductively eliminate the product to regenerate the Bi(I) catalyst. acs.orgacs.org

The dihydroxypropyl ligand, being an oxygen-based ligand, would influence the redox potentials of these couples. Oxygen donors are generally considered "hard" ligands and tend to stabilize higher oxidation states. Therefore, it is plausible that a dihydroxypropyl bismuthate complex could readily participate in Bi(III)/Bi(V) redox chemistry, provided a suitable oxidant is employed.

Stability and Reactivity of Bismuth(V) Species

The stability of Bi(V) is a critical factor in the viability of Bi(III)/Bi(V) catalytic cycles. Bi(V) is a strong oxidant, and its compounds are often unstable, particularly in aqueous or protic environments. researchgate.net The nature of the ligands coordinated to the bismuth center is paramount for stabilizing the +5 oxidation state. Electron-withdrawing ligands can enhance the stability of Bi(V) complexes. While the dihydroxypropyl ligand itself is not strongly electron-withdrawing, its potential to chelate could provide significant stabilization to a Bi(V) center.

The synthesis of stable Bi(V) species often requires the use of strong oxidizing agents. For example, dinuclear Bi(III) bismuthanes can be oxidized to their Bi(V) analogues using SO₂Cl₂. nih.gov The reactivity of the resulting Bi(V) species is then harnessed for catalysis, as seen in the oxidative cleavage of diols. nih.gov A hypothetical Bi(V)-dihydroxypropyl complex would be a potent oxidant, capable of participating in various transformations before being reduced back to the more stable Bi(III) state. The successful isolation and characterization of Bi(V) complexes with diol-type ligands has been reported, suggesting that a pentavalent dihydroxypropyl bismuthate species is a feasible, albeit likely transient, intermediate. cambridge.org

Hydrolysis and Decomposition Pathways

The stability of organobismuth compounds towards hydrolysis and thermal decomposition is a key consideration for their practical application. Bismuth alkoxides and carboxylates are generally susceptible to hydrolysis, which often leads to the formation of highly stable and inert bismuth oxo-clusters or ultimately bismuth(III) oxide (Bi₂O₃). acs.orgnih.govresearchgate.net

The hydrolysis of bismuth(III) is a complex process that begins at very low pH, leading to various polynuclear hydroxy and oxo-bridged species. researchgate.net For bismuth alkoxides, hydrolysis involves the protonation of the alkoxide ligand by water, followed by condensation reactions that form Bi-O-Bi bridges. nih.gov This process can lead to the formation of large, intricate oxo-alkoxide clusters.

For dihydroxypropyl bismuthate, a similar susceptibility to water is expected. The presence of the dihydroxypropyl ligand, however, may offer some resistance to rapid hydrolysis compared to simple alkoxides. acs.org Nevertheless, in the presence of sufficient water, hydrolysis would likely proceed, leading to the release of 1,2-dihydroxypropane and the formation of bismuth oxo-species.

Thermal decomposition is another important pathway. A study on bismuth glycolate (B3277807), a close analogue formed from ethylene (B1197577) glycol, showed that it decomposes upon heating. organic-chemistry.org At 190°C, thermolysis leads to the formation of metallic bismuth, which upon further heating in air, oxidizes to monoclinic bismuth oxide (α-Bi₂O₃). organic-chemistry.org It is reasonable to assume that dihydroxypropyl bismuthate would follow a similar decomposition pathway, yielding metallic bismuth and ultimately bismuth oxide at elevated temperatures. The formation of bismuth glycolate itself can be an intermediate step in the reduction of bismuth salts in ethylene glycol. organic-chemistry.org

Table 2: Decomposition Data for a Related Bismuth Glycolate Compound This table summarizes findings from thermal analysis of a related bismuth-diol compound.

| Compound | Method | Temperature (°C) | Products | Observations | Reference |

|---|---|---|---|---|---|

| Bismuth Glycolate (Bi₂(OCH₂CH₂O)₃) | Thermolysis (in air) | 190 | Metallic Bismuth (Bi⁰) | Initial decomposition to metal | organic-chemistry.org |

| Bismuth Glycolate (Bi₂(OCH₂CH₂O)₃) | Thermolysis (in air) | 370 | Bismuth(III) Oxide (α-Bi₂O₃) | Oxidation of metallic bismuth | organic-chemistry.org |

Kinetic and Thermodynamic Studies of Aqueous Stability

The stability of bismuth(V) compounds in aqueous solution is known to be highly dependent on factors such as pH and the nature of the ligands. For instance, the oxidation of various ions by bismuth(V) in an aqueous perchloric acid solution has been shown to be a rapid process. rsc.org In general, organobismuth(V) compounds are considered moisture-sensitive and can undergo hydrolysis. The hydrolysis of bismuth compounds can be complex, often leading to the formation of various oxido/hydroxido clusters.

Without specific experimental studies on Dihydroxypropyl bismuthate, it is not possible to provide quantitative data regarding its rate of hydrolysis, equilibrium constants, or the thermodynamic favorability of its decomposition in water. Such studies would require experimental monitoring of the compound's concentration over time under controlled aqueous conditions to determine reaction rate constants. Similarly, thermodynamic parameters like Gibbs free energy, enthalpy, and entropy of hydrolysis would need to be determined through calorimetric or other experimental techniques.

Interactive Data Table: Illustrative Kinetic Parameters for Bismuth Compound Reactions (General Examples)

Since no specific data for Dihydroxypropyl bismuthate is available, the following table provides examples of kinetic data for other bismuth-related reactions to illustrate the type of information that would be relevant.

| Reaction/System | Rate Constant (k) | Conditions | Reference |

| Oxidation of I⁻, Br⁻, Cl⁻ by Bi(V) | 161.4 ± 8.0 s⁻¹ | [H⁺]= 0.5M, I= 2.0M, 25 °C | researchgate.net |

| Adsorption of Bismuth(III) onto eggshells (Pseudo-second-order) | 0.0068 g/(mg·min) | pH 8, 40°C | researchgate.net |

Identification of Degradation Products and Mechanisms

Specific degradation products and the mechanistic pathways for the decomposition of Dihydroxypropyl bismuthate in aqueous solution have not been documented in published research. However, based on the general reactivity of pentavalent organobismuth compounds and metal alkoxides, a plausible degradation mechanism would involve hydrolysis.

The initial step would likely be the protonation of the dihydroxypropyl ligand's oxygen atoms, followed by the cleavage of the Bi-O bond. This would lead to the release of 1,2-propanediol (propylene glycol) and the formation of a bismuth(V) oxo-hydroxo species. The Bi(V) center is highly oxidizing and generally unstable in aqueous solution, tending to reduce to the more stable Bi(III) oxidation state. mdpi.com This reduction would likely be accompanied by the oxidation of water or another species in the solution.

Therefore, the expected degradation products would be:

1,2-Propanediol (Propylene Glycol)

Bismuth(III) species (e.g., Bi(OH)₃, Bi₂O₃, or other bismuth(III) salts depending on the solution composition)

Hydrolysis: The dihydroxypropyl ligands are displaced by water molecules.

Redox Reaction: The resulting bismuth(V) species undergoes reduction to bismuth(III).

Precipitation/Formation of Stable Bismuth(III) Compounds: The formed Bi(III) ions will likely precipitate as bismuth(III) hydroxide (B78521) or oxide in neutral or basic solutions, or form soluble complexes in acidic media.

Interactive Data Table: Plausible Degradation Products of Dihydroxypropyl Bismuthate

| Starting Material | Potential Degradation Products | Degradation Pathway |

| Dihydroxypropyl bismuthate | 1,2-Propanediol | Hydrolysis |

| Bismuth(III) hydroxide (Bi(OH)₃) | Hydrolysis followed by reduction | |

| Bismuth(III) oxide (Bi₂O₃) | Dehydration of Bi(OH)₃ |

It is crucial to emphasize that this proposed mechanism and the list of degradation products are based on chemical principles and the known behavior of related compounds, not on direct experimental evidence for Dihydroxypropyl bismuthate.

The requested analysis, including Quantum Chemical Calculations (such as Density Functional Theory studies on its molecular structure and spectroscopic parameters) and Molecular Dynamics Simulations (to understand its dynamic behavior and ligand exchange), has not been published in accessible research. Furthermore, no computational studies on the reaction mechanisms involving Dihydroxypropyl bismuthate could be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided, highly specific outline, as the foundational research data required for its content does not exist in the current body of scientific knowledge. Generating such an article would require fabricating data and research findings, which would be scientifically unsound.

Theoretical and Computational Chemistry Approaches

Reaction Mechanism Elucidation via Computational Pathways

Transition State Identification and Energy Barrier Calculations for Key Reactions

A fundamental aspect of understanding any chemical reaction is the characterization of its reaction pathway, including the identification of transition states and the calculation of associated energy barriers. Density Functional Theory (DFT) is a primary computational tool for this purpose. For bismuth-catalyzed reactions, DFT calculations can map out the potential energy surface, revealing the step-by-step mechanism of the transformation.

For instance, in studies of bismuth-catalyzed transfer hydrogenation of azoarenes, DFT calculations have been instrumental in identifying the rate-limiting transition state. nih.govmpg.de These calculations showed that the initial N-H bond formation occurs through a concerted proton transfer upon the nucleophilic addition of the bismuth catalyst to a hydrogen-bonded adduct of the substrate. nih.govmpg.de Similarly, in the bismuth-catalyzed synthesis of aryl sulfonyl fluorides, DFT has been used to characterize the three main stages of the catalytic cycle: transmetalation, SO2 insertion, and oxidation, with calculations showing each step to be kinetically and thermodynamically feasible. researchgate.net

In the context of a hypothetical reaction involving dihydroxypropyl bismuthate, a similar computational workflow would be employed. Researchers would model the reactants, intermediates, transition states, and products. The transition states are located on the potential energy surface as first-order saddle points, and their structures provide insight into the geometry of the bond-making and bond-breaking processes. The calculated energy barrier for the rate-limiting step is a key predictor of the reaction rate. For example, in the ammoxidation of propene over a bismuth molybdate (B1676688) catalyst, DFT calculations identified the initial hydrogen abstraction from the methyl group of propene as the rate-limiting step. escholarship.org

Table 1: Representative Calculated Energy Barriers in Bismuth-Catalyzed Reactions

This table illustrates the types of data generated from transition state calculations for various bismuth-catalyzed processes. The energy barriers are crucial for comparing different mechanistic pathways and for the rational design of more efficient catalysts.

| Reaction | Catalyst System | Computational Method | Calculated Rate-Limiting Step | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation of Azoarenes | Organobismuth Compound | DFT | Concerted Proton Transfer and N-H Bond Formation | Not specified | nih.govmpg.de |

| Synthesis of Aryl Sulfonyl Fluorides | Bi(III) Complex | DFT | SO2 Insertion | <16.4 | researchgate.net |

| Ring-Opening Polymerization of L-lactide | Bismuth Subsalicylate with Ethylene (B1197577) Glycol | DFT (PBE0/[LANL2DZ-6-31G(d)]) | Formation of Metal Alkoxide (Bi–OROH) | 13.57 | nih.gov |

| Propene Ammoxidation | α-Bismuth Molybdate | DFT | Initial Hydrogen Abstraction from Propene | 27.3 | escholarship.org |

Understanding Ligand Cooperativity in Catalytic Cycles

Ligand cooperativity, where the ligand is not merely a spectator but actively participates in the reaction, is a key concept in modern catalysis. tandfonline.com In bismuth catalysis, the ligands surrounding the bismuth center can play crucial roles in modulating its reactivity, stabilizing intermediates, and facilitating key elementary steps. researchgate.netnih.gov Theoretical calculations are essential for deconvoluting the intricate interplay between the metal center and its ligands.

Computational studies can reveal how ligands influence the electronic properties of the bismuth center, such as its Lewis acidity, and how they might participate in bond activation. chemrxiv.org For example, in a bismuth-catalyzed oxidative coupling, a highly electron-withdrawing diarylsulfone ligand was shown to enable a Bi(III)/Bi(V) redox cycle. acs.org DFT analysis can quantify the electronic effects of such ligands and explain their impact on the catalytic performance.

Furthermore, ligands can be "redox non-innocent," meaning they can store and release electrons during the catalytic cycle. rsc.org This has been explored in the context of stabilizing low-valent bismuth species with carborane-based silylene ligands. rsc.org Computational analysis of the electronic structure of these complexes confirms the redox-active nature of the ligand framework.

For a compound like dihydroxypropyl bismuthate, the dihydroxypropyl ligand itself could exhibit cooperativity. The hydroxyl groups could, for instance, participate in proton transfer steps or act as internal bases, assisting in substrate activation. A theoretical investigation would involve modeling these interactions and calculating the energetics of pathways with and without explicit ligand participation to quantify the cooperative effect.

Solid-State Calculations for Extended Structures

While the above sections focus on molecular species, bismuth compounds, including bismuthates, can form extended one-, two-, or three-dimensional structures such as coordination polymers. nih.govnih.govresearchgate.net Computational methods are indispensable for understanding the structure, bonding, and properties of these solid-state materials.

Periodic DFT for Bismuthate Coordination Polymers

For crystalline, periodic systems like coordination polymers, standard molecular DFT methods are insufficient. Instead, periodic DFT calculations, which take into account the repeating nature of the crystal lattice, are employed. ucl.ac.uk These calculations are often performed using software packages like the Vienna Ab initio Simulation Package (VASP). ucl.ac.uk

Periodic DFT can be used to optimize the geometry of the unit cell, predict the electronic band structure, and calculate the density of states (DOS). These calculations provide fundamental insights into the electronic properties of the material, such as whether it is an insulator, semiconductor, or metal. For instance, periodic DFT calculations on bismuth halide-based coordination complexes have been used to understand the role of the organic and inorganic components in determining their photophysical properties. ucl.ac.uk In another study, DFT calculations on novel Bi(III) coordination polymers helped to explain the stereochemical activity of the bismuth lone pair. nih.gov

Simulation of X-ray Diffraction Patterns

A powerful application of computational solid-state chemistry is the simulation of powder X-ray diffraction (PXRD) patterns from a calculated crystal structure. researchgate.netnih.govscirp.org This allows for a direct comparison between theoretical models and experimental data, serving as a crucial tool for structure verification and phase identification.

The simulation process involves calculating the diffraction pattern that would arise from the theoretically optimized crystal structure. The positions and intensities of the Bragg reflections in the simulated pattern are determined by the size and symmetry of the unit cell and the arrangement of atoms within it.

In the study of bismuth compounds, simulated PXRD patterns have been used to confirm the identity of synthesized materials, such as bismuth citrate (B86180) and bismuth oxide nanoparticles. researchgate.netnih.gov For example, in the characterization of bismuth phosphate (B84403) extraction processes, XRD patterns of solid precipitates were compared with database patterns to identify the mineral phases present. pnnl.gov Similarly, for novel bismuth coordination polymers, the experimentally measured PXRD pattern is often compared with one simulated from the single-crystal X-ray diffraction data to confirm the bulk purity of the synthesized sample. ucl.ac.uk

For a new material like a dihydroxypropyl bismuthate coordination polymer, this technique would be essential. After obtaining a potential crystal structure from periodic DFT calculations, its PXRD pattern would be simulated and compared against experimental diffraction data to validate the proposed structure.

Exploration of Advanced Material Science Applications of Dihydroxypropyl Bismuthate Excluding Clinical/biological

Precursors for Bismuth-Containing Materials and Nanostructures

Bismuth-organic compounds are frequently employed as precursors for the synthesis of bismuth-based materials because they allow for controlled decomposition into the desired final product, often at lower temperatures than traditional solid-state methods.

Dihydroxypropyl bismuthate can serve as a single-source precursor for the synthesis of bismuth oxide (Bi₂O₃) nanoparticles and other inorganic compounds. The decomposition of bismuth alkoxides is a known route to produce bismuth oxides. ucl.ac.ukrsc.orgfibopt.ru The process typically involves the thermal treatment of the precursor in a controlled atmosphere. The organic dihydroxypropyl ligand is designed to controllably burn off, leaving behind the bismuth cation which then oxidizes to form Bi₂O₃.

The key advantage of using a precursor like dihydroxypropyl bismuthate is the potential for greater control over the size, morphology, and crystallinity of the resulting oxide particles. The decomposition temperature and atmosphere (e.g., air, oxygen, or inert gas) are critical parameters that influence the final product's characteristics. For instance, thermal decomposition of bismuth carboxylates and other organic precursors has been shown to yield various phases of Bi₂O₃, including the monoclinic α-phase and the metastable tetragonal β-phase. researchgate.net

Table 1: Conceptual Thermal Decomposition of Dihydroxypropyl Bismuthate

| Parameter | Condition | Expected Outcome | Rationale |

| Temperature | 300-500 °C | Formation of Bi₂O₃ | Sufficient energy for ligand combustion and oxide formation. |

| Atmosphere | Air/Oxygen | Crystalline α-Bi₂O₃ or β-Bi₂O₃ | Provides oxygen for the complete oxidation of bismuth. |

| Atmosphere | Inert (N₂, Ar) | Bismuth metal or mixed phases | In the absence of an external oxygen source, reductive elimination may occur. |

| Heating Rate | Slow (e.g., 5 °C/min) | Larger, more crystalline particles | Allows for more ordered crystal growth. |

| Heating Rate | Fast (e.g., 20 °C/min) | Smaller, potentially amorphous nanoparticles | Rapid nucleation with limited time for crystal growth. |

This table is based on general principles of precursor thermal decomposition and provides a conceptual framework.

The fabrication of thin films is crucial for electronics and optoelectronics. Bismuth oxide is a material of interest for applications such as gas sensors, dielectric layers, and photocatalysts. Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform thin films. ucl.ac.ukinesc-mn.pt Bismuth alkoxides, particularly those with sterically bulky ligands to prevent polymerization and increase volatility, are considered suitable precursors for CVD. rsc.orgfibopt.ruelectrochem.org

While direct studies on Dihydroxypropyl bismuthate for CVD are limited, related bismuth alkoxides like [Bi(OᵗBu)₃] have been successfully used as single-source precursors for the low-pressure CVD (LPCVD) of crystalline Bi₂O₃ thin films. ucl.ac.ukrsc.orgsoton.ac.uk The use of such precursors can eliminate the need for a separate oxygen source, simplifying the deposition process. The volatility and decomposition profile of Dihydroxypropyl bismuthate would be the key factors determining its suitability for CVD or Atomic Layer Deposition (ALD). Patents have described various bismuth precursors, including alkoxides, for creating thin films for microelectronic devices. google.comgoogle.com

Table 2: Potential Deposition Parameters for Bismuth Oxide Films from a Bismuth Alkoxide Precursor

| Deposition Method | Precursor Temperature | Substrate Temperature | Pressure | Resultant Film |

| LPCVD | 150-200 °C | 425-550 °C | Low Pressure | Crystalline α-Bi₂O₃, β-Bi₂O₃, or mixed-phase films. ucl.ac.ukrsc.org |

| AACVD | N/A (Solution-based) | 400-550 °C | Atmospheric | Nanostructured films, potentially nanowires. researchgate.net |

| ALD | 150-200 °C | 150-300 °C | Low Pressure | Highly conformal, amorphous or crystalline films. |

This table presents typical parameters for bismuth alkoxide precursors to illustrate the process.

Synthesis of Bismuth Oxides and Other Inorganic Bismuth Compounds

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and their subclass, Metal-Organic Frameworks (MOFs), are crystalline materials built from metal ions or clusters linked by organic ligands. researchgate.net Bismuth-based MOFs are of growing interest due to bismuth's low toxicity and unique coordination chemistry. magtech.com.cnrsc.org

The synthesis of Bi-MOFs typically involves the reaction of a bismuth salt (e.g., Bi(NO₃)₃) with a multitopic organic linker in a suitable solvent. magtech.com.cnnih.gov The use of pre-formed bismuth-organic complexes like Dihydroxypropyl bismuthate as the primary metal source is not a common strategy. The dihydroxypropyl ligand is monodentate or at best a chelating bidentate ligand, which is generally not suitable for forming the extended, rigid porous networks characteristic of MOFs designed for gas adsorption. These applications require rigid, multitopic linkers to create stable pores. researchgate.net

While there is extensive research on MOFs for gas storage and separation, the literature does not indicate that Dihydroxypropyl bismuthate has been used for this purpose. The synthesis of robust, porous Bi-MOFs remains challenging due to the labile nature of Bi³⁺ ligation. osti.govnih.gov

Bismuth(III) has emerged as a promising cation for creating luminescent materials due to its electronic configuration, which allows for efficient metal-to-ligand charge transfer (MLCT) and phosphorescence. rsc.orgnih.govrsc.org Several luminescent bismuth coordination polymers have been synthesized, typically using bismuth halides and N-donor ligands like 4,4′-bipyridine or carboxylate-based linkers. rsc.orgacs.orgresearchgate.net These materials can exhibit high phosphorescence quantum yields and interesting properties like mechanochromic luminescence, where the emission color changes upon grinding. nih.govacs.org

As with MOF synthesis, Dihydroxypropyl bismuthate is not a typical precursor for these materials. The luminescent properties arise from the interaction between the Bi³⁺ center and specific chromophoric organic linkers within the polymer framework. The simple aliphatic dihydroxypropyl ligand is not expected to participate in the electronic transitions that lead to visible luminescence in the same way that aromatic, conjugated linkers do. Therefore, this specific compound has not been a focus in the design of luminescent coordination polymers.

Design and Synthesis of Porous Materials for Gas Adsorption/Separation Studies

Electrocatalytic Applications

Electrocatalysis is critical for clean energy technologies, including water splitting (hydrogen and oxygen evolution reactions, HER/OER) and CO₂ reduction. Bismuth-based materials, such as bismuth metal, bismuth oxides, and bismuth chalcogenides, have shown promise as efficient and low-cost electrocatalysts. nih.govacs.orgqut.edu.au

The common approach involves synthesizing the catalytically active material first (e.g., Bi₂O₃ nanoparticles or Bi nanosheets) and then fabricating an electrode. The precursor's role is in the synthesis of this active material. While a metal-organic precursor like Dihydroxypropyl bismuthate could be used to synthesize Bi or Bi₂O₃ nanoparticles for subsequent use in an electrocatalyst, it is not typically used as an electrocatalyst directly. nih.govacs.org

Some studies have shown that bismuth-containing precursors can be converted in situ during the electrochemical process to form the active catalytic species. rsc.org For example, a Bi-containing MOF can be electrochemically reduced to form highly active Bi/BiOₓ nanosheets for CO₂ reduction. rsc.org However, there is no specific research in the reviewed literature detailing the direct electrocatalytic application or in situ transformation of Dihydroxypropyl bismuthate for these purposes. Research tends to focus on catalysts derived from other bismuth compounds, such as bismuth nitrate (B79036), bismuth subcarbonate, or other metal-organic precursors. acs.orgqut.edu.auoatext.com

Structure-Performance Relationships in Electrocatalytic Systems

As there are no studies on the catalytic performance of Dihydroxypropyl bismuthate in CO2 reduction, there is consequently no data on its structure-performance relationships in such electrocatalytic systems. Research in this area for other bismuth compounds focuses on aspects like the role of Bi-O structures, defect engineering, and the in-situ formation of active catalytic sites, none of which can be attributed to Dihydroxypropyl bismuthate based on current knowledge.

Sorption and Adsorption Studies

Adsorptive Behavior Towards Organic Dyes and Pollutants

No studies have been published detailing the adsorptive behavior of Dihydroxypropyl bismuthate for the removal of organic dyes or other pollutants from aqueous solutions. While other bismuth-based materials have been investigated as effective adsorbents, there is no corresponding research for Dihydroxypropyl bismuthate.

Understanding Surface Interactions and Mechanisms of Adsorption

Given the absence of research on the adsorptive properties of Dihydroxypropyl bismuthate, there is no information regarding its surface interactions or the mechanisms by which it might adsorb pollutants.

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Routes and Sustainable Methodologies

Future research will undoubtedly focus on the development of novel and more sustainable synthetic routes for Dihydroxypropyl bismuthate. Current synthetic methods for organobismuth compounds can be energy-intensive and may utilize hazardous reagents. A primary goal will be the design of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. This includes the use of environmentally benign solvents, milder reaction conditions, and catalysts that are both effective and have low toxicity. tdx.cat

A promising area of exploration is the use of bismuth(III) oxide (Bi2O3) as a starting material, which is a stable and less hazardous precursor. tdx.cat Research into solid-state synthesis or mechanochemical methods could also provide solvent-free alternatives to traditional solution-phase reactions, reducing waste and energy consumption. Furthermore, the development of one-pot syntheses where multiple reaction steps are combined into a single process would enhance efficiency and reduce the need for intermediate purification steps.

Advanced Understanding of Structure-Reactivity Relationships

A deeper understanding of the relationship between the molecular structure of Dihydroxypropyl bismuthate and its chemical reactivity is crucial for its rational design and application. The stereochemistry of the dihydroxypropyl ligand, including the potential for chiral centers, could significantly influence the compound's properties and interactions with other molecules. Future studies should aim to elucidate the precise three-dimensional structure of Dihydroxypropyl bismuthate, likely through single-crystal X-ray diffraction, to understand the coordination environment of the bismuth center. beilstein-journals.org

Investigating how modifications to the dihydroxypropyl ligand, such as the introduction of different substituents, affect the electronic properties and reactivity of the bismuth atom will be a key research avenue. mdpi.comsciforum.net For instance, altering the electron-donating or withdrawing nature of the ligand could tune the Lewis acidity of the bismuth center, thereby influencing its catalytic activity. researchgate.net The impact of the stereochemically active 6s² lone pair of electrons on the geometry and reactivity of the bismuth(III) center in this specific compound also warrants further investigation. beilstein-journals.org

Exploration of New Catalytic Transformations and Material Functions

The catalytic potential of bismuth compounds is a rapidly expanding field of research. mpg.de Future investigations should explore the catalytic activity of Dihydroxypropyl bismuthate in a variety of organic transformations. Given the known ability of other bismuth catalysts to activate small molecules, its potential in reactions such as the reduction of carbon dioxide or the degradation of persistent organic pollutants like sulfur hexafluoride (SF6) should be examined. nih.govchemistryviews.org The presence of hydroxyl groups in the ligand could also facilitate bifunctional catalysis, where both the acidic bismuth center and the basic hydroxyl groups participate in the catalytic cycle.

Beyond catalysis, the material functions of Dihydroxypropyl bismuthate are largely unexplored. Research into its potential as a precursor for the synthesis of bismuth-based nanomaterials, such as bismuth oxides (Bi2O3) or bismuth vanadates (BiVO4), could lead to new applications in photocatalysis and energy storage. mdpi.com The ability of the dihydroxypropyl ligand to form hydrogen bonds could also be exploited in the design of self-assembling materials or coordination polymers with interesting structural and functional properties.

Integration with Advanced Characterization Techniques for In Situ Studies

To gain a more dynamic understanding of the behavior of Dihydroxypropyl bismuthate, future research must integrate advanced characterization techniques for in situ studies. Spectroscopic methods such as in-situ infrared (IR) and Raman spectroscopy can provide real-time information about the changes in the compound's structure during a chemical reaction or catalytic process. This would allow for the direct observation of reaction intermediates and provide valuable mechanistic insights.

Furthermore, techniques like X-ray absorption spectroscopy (XAS) can probe the local electronic and geometric structure of the bismuth atom in non-crystalline states, offering a powerful tool for studying the compound in solution or as a component in a composite material. Combining these experimental techniques with mass spectrometry can help to identify and characterize transient species, providing a more complete picture of reaction pathways.

Synergistic Computational and Experimental Approaches for Rational Design